molecular formula C17H22N3O3P B14154122 Diethyl N-(dianilinomethylidene)phosphoramidate CAS No. 6186-04-5

Diethyl N-(dianilinomethylidene)phosphoramidate

Cat. No.: B14154122
CAS No.: 6186-04-5
M. Wt: 347.3 g/mol
InChI Key: NWIMJXSJACBFJE-UHFFFAOYSA-N
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Description

Diethyl N-(dianilinomethylidene)phosphoramidate: These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom . Phosphoramidates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(dianilinomethylidene)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl N-(dianilinomethylidene)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives .

Mechanism of Action

The mechanism by which diethyl N-(dianilinomethylidene)phosphoramidate exerts its effects involves the interaction of the phosphorus-nitrogen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other reactive species . These interactions are crucial for its role in catalysis and biochemical processes.

Comparison with Similar Compounds

  • Diethyl phosphoramidate
  • Diethyl amidophosphonate
  • Diethyl phosphorylamide

Comparison: Diethyl N-(dianilinomethylidene)phosphoramidate is unique due to the presence of the dianilinomethylidene moiety, which imparts distinct reactivity and stability compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where other phosphoramidates may not be suitable .

Properties

CAS No.

6186-04-5

Molecular Formula

C17H22N3O3P

Molecular Weight

347.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-diphenylguanidine

InChI

InChI=1S/C17H22N3O3P/c1-3-22-24(21,23-4-2)20-17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,18,19,20,21)

InChI Key

NWIMJXSJACBFJE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N=C(NC1=CC=CC=C1)NC2=CC=CC=C2)OCC

Origin of Product

United States

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